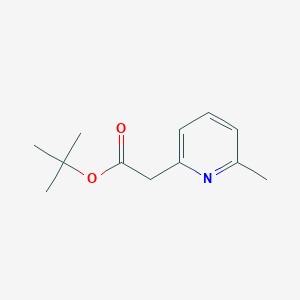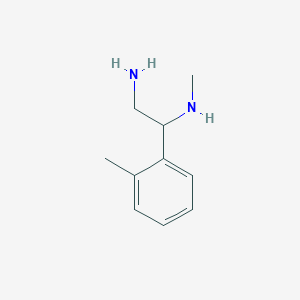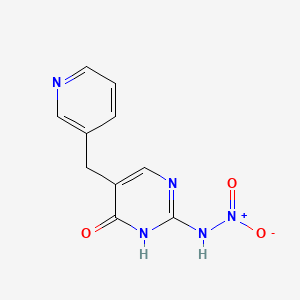
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with dihydropyrimidine intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts such as triethylamine and solvents like ethanol to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the nitramide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can have enhanced biological or chemical properties.
科学的研究の応用
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyridine Derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Dihydropyrimidine Derivatives: Investigated for their potential as calcium channel blockers and antiviral agents.
Uniqueness
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide stands out due to its unique combination of a pyridine ring and a dihydropyrimidine core, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for a wide range of applications in various fields.
特性
CAS番号 |
72716-67-7 |
|---|---|
分子式 |
C10H9N5O3 |
分子量 |
247.21 g/mol |
IUPAC名 |
N-[6-oxo-5-(pyridin-3-ylmethyl)-1H-pyrimidin-2-yl]nitramide |
InChI |
InChI=1S/C10H9N5O3/c16-9-8(4-7-2-1-3-11-5-7)6-12-10(13-9)14-15(17)18/h1-3,5-6H,4H2,(H2,12,13,14,16) |
InChIキー |
RHHFNUQDIRYPSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CC2=CN=C(NC2=O)N[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
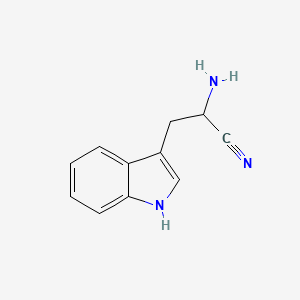

![Bromo[3-(ethyloxy)-3-oxopropyl]ZINC](/img/structure/B8644040.png)

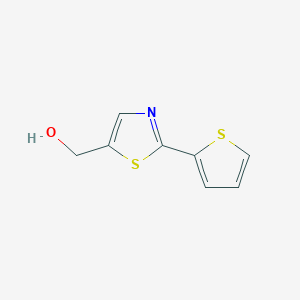
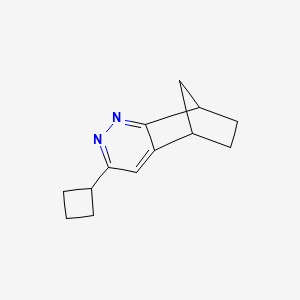
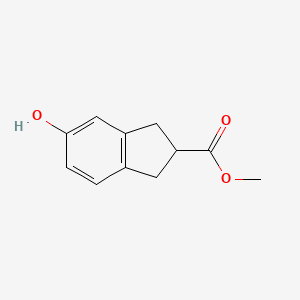
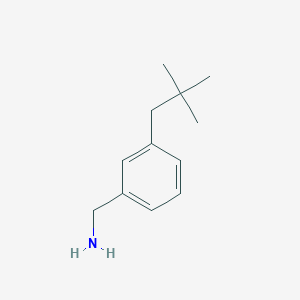

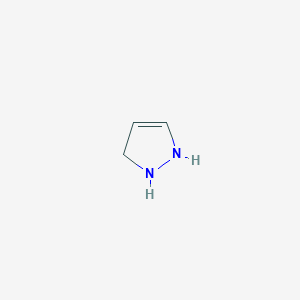
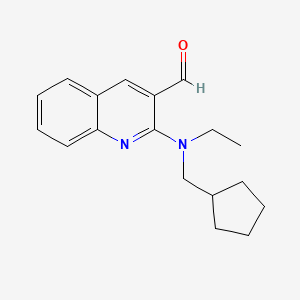
![3-[1-(t-Butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinyl]-7-fluoroindole](/img/structure/B8644120.png)
